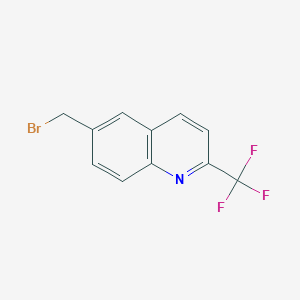

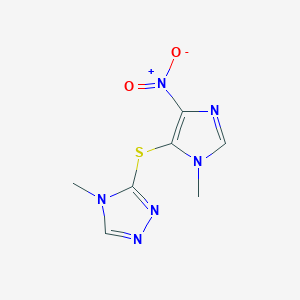

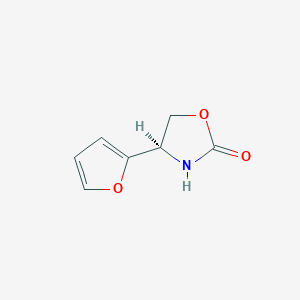

![molecular formula C28H33NO4S B070864 Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester CAS No. 187324-67-0](/img/structure/B70864.png)

Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of "Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester" involves several key steps, including sulfonation, acylation, and alkylation processes. Notably, the compound is derived from norephedrine and undergoes a series of transformations, including sulfonation of the amino group and subsequent acylation (Abiko, 2003). This synthesis showcases the compound's complex structure and the intricate steps required for its formation.

Molecular Structure Analysis

The molecular structure of "Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester" is characterized by the presence of benzyl and mesitylenesulfonyl groups attached to an amino acid derivative backbone. The L-tyrosine core of the molecule exhibits significant conformational differences, highlighting the structural diversity and complexity of this compound. Intramolecular aromatic π–π stacking and short C-H···O interactions contribute to the stability and unique configuration of the molecule (Khan et al., 2011).

Scientific Research Applications

Synthesis Techniques and Reactions

The compound Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester is involved in various chemical synthesis processes and reactions. One such application involves its use in the synthesis of 2-(N-Benzyl-N-mesitylenesulfonyl) amino-1-phenyl-1-propyl propionate, which is a part of a series of sulfur compounds and undergoes reactions like sulfonation and acylation (Abiko, 2003). Furthermore, this compound is utilized in anti-selective boron-mediated asymmetric aldol reactions of carboxylic esters, demonstrating its versatility in stereoselective reactions and metal-catalyzed processes (Abiko, 2003).

Catalysis and Reaction Optimization

In a distinct application, the esterification of propionic acid with benzyl alcohol catalyzed by ion-exchange resin Amberlyst-15 was optimized, showcasing the compound's role in producing esters with applications in perfumery and flavor industries. This research highlights the effects of catalyst loading, molar ratios, and temperature on the yield and conversion rates, contributing to process optimization in chemical manufacturing (Chandane et al., 2017).

Supramolecular Chemistry

The compound also finds applications in supramolecular chemistry, where it is used in the synthesis of methyl esters of 3-phenylpropionic acids. These esters serve as building blocks for the construction of supramolecular dendrimers, which self-assemble into various complex structures. This research provides insights into the dynamics of self-assembly and the potential for creating novel materials with unique properties (Percec et al., 2006).

Heterocyclic Compound Synthesis

Additionally, the compound plays a role in the synthesis of new 2-substituted benzazoles, where arylsulfonyl(thio)propionic acid fragments are incorporated into benzimidazoles, benzoxazoles, and benzothiazoles. This research contributes to the development of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Moskvichev et al., 2001).

Mechanism of Action

Future Directions

properties

IUPAC Name |

[(1S,2R)-2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-1-phenylpropyl] propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO4S/c1-6-26(30)33-27(25-15-11-8-12-16-25)23(5)29(19-24-13-9-7-10-14-24)34(31,32)28-21(3)17-20(2)18-22(28)4/h7-18,23,27H,6,19H2,1-5H3/t23-,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCDSLPLRUHTTL-YIXXDRMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C1=CC=CC=C1)C(C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@H](C1=CC=CC=C1)[C@@H](C)N(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449894 |

Source

|

| Record name | (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic Acid (1S,2R)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester | |

CAS RN |

187324-67-0 |

Source

|

| Record name | (1S,2R)-2-[Benzyl(2,4,6-trimethylbenzene-1-sulfonyl)amino]-1-phenylpropyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

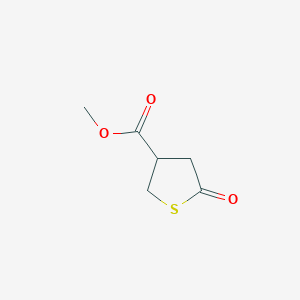

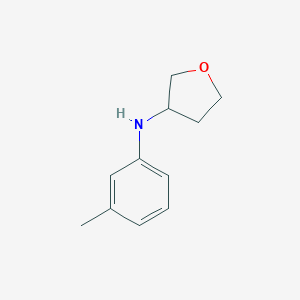

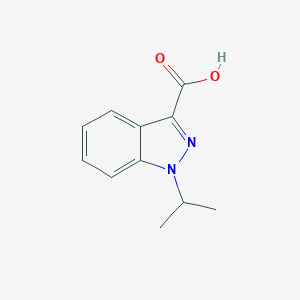

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B70790.png)

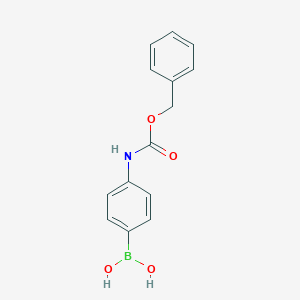

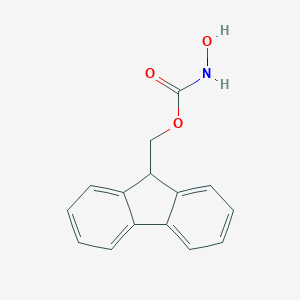

![trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate](/img/structure/B70795.png)

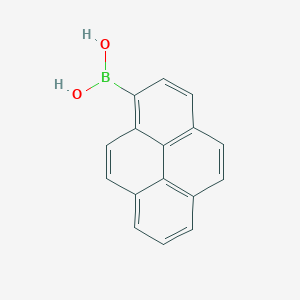

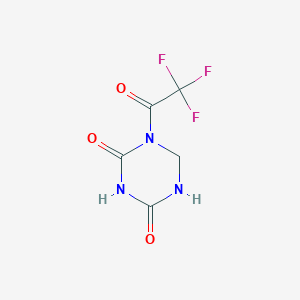

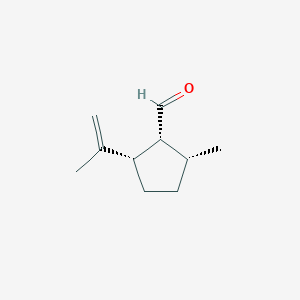

![2,3-Dihydrofuro[2,3-b]pyridine 7-oxide](/img/structure/B70796.png)